N-[(3-methylphenyl)methyl]sulfamoyl chloride
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Overview
Description
N-[(3-methylphenyl)methyl]sulfamoyl chloride is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is also known by its IUPAC name, (3-methylbenzyl)sulfamoyl chloride . This compound is characterized by the presence of a sulfamoyl chloride group attached to a 3-methylphenylmethyl moiety.
Preparation Methods
The synthesis of N-[(3-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 3-methylbenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-methylbenzylamine with chlorosulfonic acid: This step involves the addition of chlorosulfonic acid to 3-methylbenzylamine, resulting in the formation of this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-[(3-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form the corresponding sulfonic acid derivative.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
N-[(3-methylphenyl)methyl]sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into sulfonamide derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]sulfamoyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfamoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in the synthesis of various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
N-[(3-methylphenyl)methyl]sulfamoyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl chloride: A widely used sulfonyl chloride with similar reactivity but different substituents on the aromatic ring.
Tosyl chloride (p-toluenesulfonyl chloride): Another common sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of an aromatic ring, used in various chemical reactions.
This compound is unique due to the presence of the 3-methylphenylmethyl group, which can influence its reactivity and the properties of the resulting derivatives.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBTRISLIXZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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